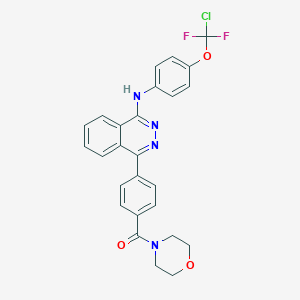

(4-(4-((4-(Chlorodifluoromethoxy)phenyl)amino)phthalazin-1-yl)phenyl)(morpholino)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[4-[4-[4-[Chloro(difluoro)methoxy]anilino]phthalazin-1-yl]phenyl]-morpholin-4-ylmethanone is a complex organic compound with significant applications in various scientific fields This compound is known for its unique chemical structure, which includes a phthalazin-1-yl group, a morpholin-4-ylmethanone group, and a chloro(difluoro)methoxy group

Méthodes De Préparation

The synthesis of [4-[4-[4-[Chloro(difluoro)methoxy]anilino]phthalazin-1-yl]phenyl]-morpholin-4-ylmethanone involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route involves the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a phthalazin-1-yl derivative in a nonchlorinated organic solvent at temperatures ranging from 20°C to 60°C . The reaction mixture is then treated with p-toluenesulfonic acid in a polar solvent at elevated temperatures to yield the desired product .

Industrial production methods for this compound typically involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the final product with the desired specifications.

Analyse Des Réactions Chimiques

[4-[4-[4-[Chloro(difluoro)methoxy]anilino]phthalazin-1-yl]phenyl]-morpholin-4-ylmethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

[4-[4-[4-[Chloro(difluoro)methoxy]anilino]phthalazin-1-yl]phenyl]-morpholin-4-ylmethanone has a wide range of scientific research applications, including:

Industry: The compound is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of [4-[4-[4-[Chloro(difluoro)methoxy]anilino]phthalazin-1-yl]phenyl]-morpholin-4-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as an inhibitor of VEGFR-2, the compound binds to the receptor’s active site, preventing its activation and subsequent signaling pathways involved in angiogenesis. This inhibition can lead to reduced tumor growth and metastasis in cancer models.

Comparaison Avec Des Composés Similaires

Similar compounds to [4-[4-[4-[Chloro(difluoro)methoxy]anilino]phthalazin-1-yl]phenyl]-morpholin-4-ylmethanone include:

4-(Chlorodifluoromethoxy)aniline: Shares the chloro(difluoro)methoxy group and is used as a reactant in the synthesis of various derivatives.

4-(Trifluoromethoxy)aniline: Contains a trifluoromethoxy group instead of chloro(difluoro)methoxy, leading to different reactivity and applications.

2,6-Difluorobenzonitrile: Features difluoro substitution on a benzene ring, used in the synthesis of pharmaceuticals and agrochemicals.

The uniqueness of [4-[4-[4-[Chloro(difluoro)methoxy]anilino]phthalazin-1-yl]phenyl]-morpholin-4-ylmethanone lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a valuable compound in various research fields.

Activité Biologique

The compound (4-(4-((4-(Chlorodifluoromethoxy)phenyl)amino)phthalazin-1-yl)phenyl)(morpholino)methanone , with the CAS number 405279-18-7, is a complex organic molecule notable for its potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C26H21ClF2N4O3, with a molecular weight of approximately 510.92 g/mol. The structure features a phthalazin-1-yl moiety, which is known for various biological activities, and a morpholino group that enhances its solubility and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | C26H21ClF2N4O3 |

| Molecular Weight | 510.92 g/mol |

| LogP | 6.0679 |

| Polar Surface Area (PSA) | 73.34 Ų |

The primary mechanism through which this compound exerts its biological effects is by acting as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . VEGFR-2 plays a crucial role in angiogenesis, and its inhibition can lead to reduced tumor growth and metastasis in cancer models . The compound binds to the active site of VEGFR-2, preventing receptor activation and subsequent downstream signaling pathways involved in vascular growth.

Anticancer Properties

Numerous studies have evaluated the anticancer potential of phthalazine derivatives, including this compound. Research indicates that derivatives with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, phthalazine derivatives have been shown to possess:

- Antitumor Activity : Compounds related to phthalazine have demonstrated efficacy against human tumor cells, suggesting that our compound may also exhibit similar properties .

- Mechanistic Insights : The inhibition of VEGFR-2 leads to decreased angiogenesis and tumor progression.

Antimicrobial Activity

Phthalazine derivatives have also been explored for their antimicrobial properties. Some studies suggest that compounds with the phthalazinone structure can be more effective than their parent compounds in inhibiting microbial growth .

Case Studies

- In Vitro Studies : A study published in the Egyptian Journal of Chemistry highlighted the synthesis of various N-substituted phthalazinones and their enhanced biological activities compared to traditional phthalazinones. The results indicated that modifications at the N-position significantly improved their anticancer efficacy .

- VEGFR Inhibition : In a study focusing on VEGFR inhibitors, compounds similar to this compound were tested for their ability to inhibit endothelial cell proliferation, demonstrating substantial antiangiogenic effects .

Propriétés

IUPAC Name |

[4-[4-[4-[chloro(difluoro)methoxy]anilino]phthalazin-1-yl]phenyl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21ClF2N4O3/c27-26(28,29)36-20-11-9-19(10-12-20)30-24-22-4-2-1-3-21(22)23(31-32-24)17-5-7-18(8-6-17)25(34)33-13-15-35-16-14-33/h1-12H,13-16H2,(H,30,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCGMWEFRHDYXRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC=C(C=C2)C3=NN=C(C4=CC=CC=C43)NC5=CC=C(C=C5)OC(F)(F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21ClF2N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.